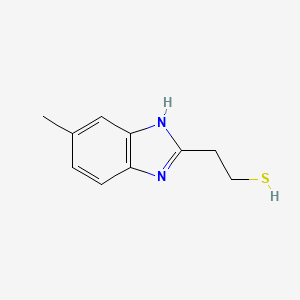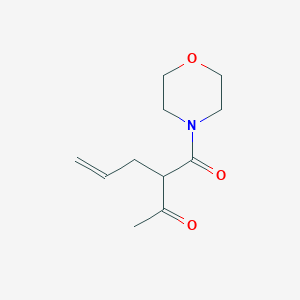
Morpholine, 4-(2-acetyl-1-oxo-4-pentenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(2-acetyl-1-oxo-4-pentenyl)- is a derivative of morpholine, a heterocyclic amine with both amine and ether functional groups. This compound is of interest due to its unique structure, which includes an acetyl group and a pentenyl chain, making it a versatile intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the reaction of morpholine with various acylating agents. For Morpholine, 4-(2-acetyl-1-oxo-4-pentenyl)-, one common method involves the reaction of morpholine with 4-pentenoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of morpholine derivatives often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed coupling reactions has been explored for the large-scale production of morpholine derivatives .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(2-acetyl-1-oxo-4-pentenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Scientific Research Applications
Morpholine, 4-(2-acetyl-1-oxo-4-pentenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Mechanism of Action
The mechanism of action of Morpholine, 4-(2-acetyl-1-oxo-4-pentenyl)- involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, making the compound useful in biochemical studies and drug development .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the acetyl and pentenyl groups.
4-(1-oxo-2-butenyl)-morpholine: A similar compound with a different acyl group.
N-acetylmorpholine: Another derivative with an acetyl group attached to the nitrogen atom.
Uniqueness
The presence of both an acetyl group and a pentenyl chain allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
4383-70-4 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-prop-2-enylbutane-1,3-dione |
InChI |
InChI=1S/C11H17NO3/c1-3-4-10(9(2)13)11(14)12-5-7-15-8-6-12/h3,10H,1,4-8H2,2H3 |
InChI Key |
ZLLQIXTUMPLUFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC=C)C(=O)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B14158229.png)
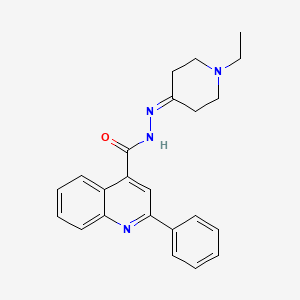
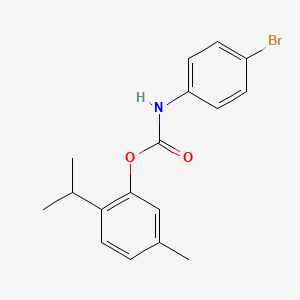
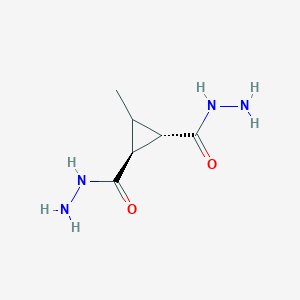
![10-(2,4-Dimethylphenyl)-5-pyridin-3-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B14158270.png)
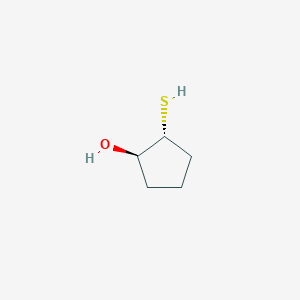
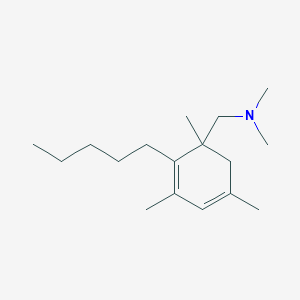
![5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B14158301.png)
![{1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid](/img/structure/B14158314.png)
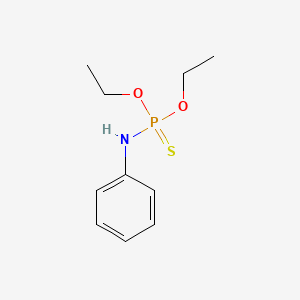
![(5E)-5-[1-(oxolan-2-ylmethylamino)ethylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14158323.png)
![1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14158335.png)

